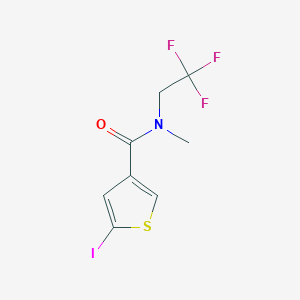
5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The compound is characterized by the presence of an iodine atom, a methyl group, and a trifluoroethyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide typically involves multiple steps, starting from commercially available thiophene derivatives. One common method involves the iodination of thiophene, followed by the introduction of the carboxamide group through amide bond formation. The trifluoroethyl group can be introduced using nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the iodine atom or to modify the carboxamide group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide
- 5-chloro-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide
- 5-fluoro-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide
Uniqueness
The presence of the iodine atom in 5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide distinguishes it from its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to stronger interactions with biological targets, potentially enhancing the compound’s efficacy in medicinal applications. Additionally, the trifluoroethyl group imparts unique physicochemical properties, such as increased metabolic stability and improved pharmacokinetic profiles.
Properties
Molecular Formula |
C8H7F3INOS |
|---|---|
Molecular Weight |
349.11 g/mol |
IUPAC Name |
5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C8H7F3INOS/c1-13(4-8(9,10)11)7(14)5-2-6(12)15-3-5/h2-3H,4H2,1H3 |
InChI Key |
WUQLPIIKJVRQRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(F)(F)F)C(=O)C1=CSC(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)
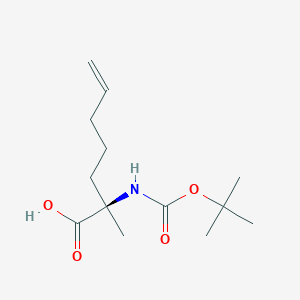
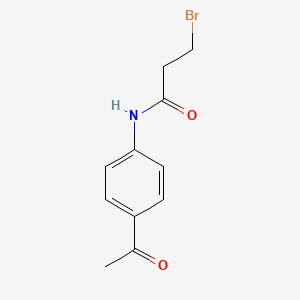
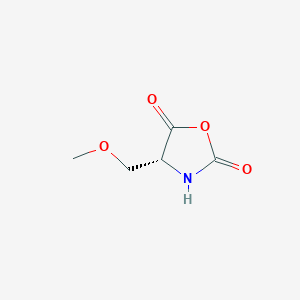
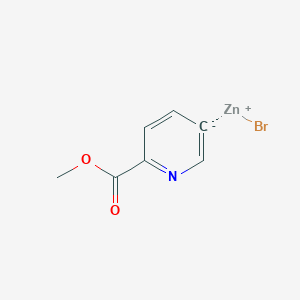
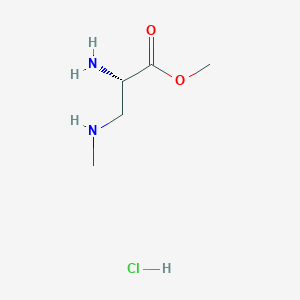
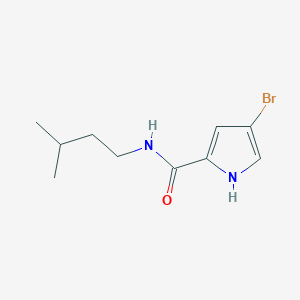
![2-((6-Ethoxy-1h-benzo[d]imidazol-2-yl)thio)propanamide](/img/structure/B14893053.png)
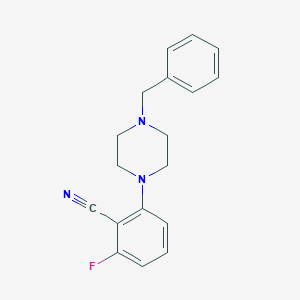
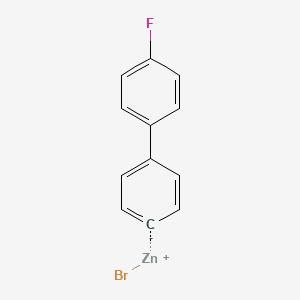
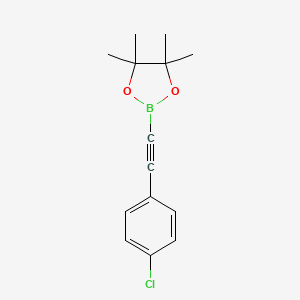
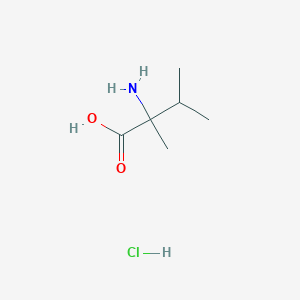
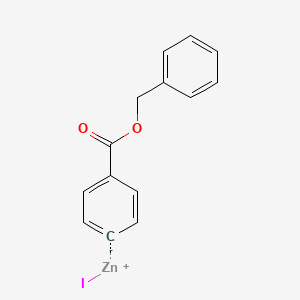
![(1s,2r,5r)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14893103.png)
